4-Benzyl-7-oxa-4-azaspiro[2.5]octane 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.: 218594-11-7
VCID: VC3756293
InChI: InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2
SMILES: C1CC12COCCN2CC3=CC=CC=C3
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

4-Benzyl-7-oxa-4-azaspiro[2.5]octane

CAS No.: 218594-11-7

Cat. No.: VC3756293

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-7-oxa-4-azaspiro[2.5]octane - 218594-11-7

Specification

CAS No. 218594-11-7
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 4-benzyl-7-oxa-4-azaspiro[2.5]octane
Standard InChI InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2
Standard InChI Key FQCMCXAXQIYZGQ-UHFFFAOYSA-N
SMILES C1CC12COCCN2CC3=CC=CC=C3
Canonical SMILES C1CC12COCCN2CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a nitrogen-containing heterocyclic compound with a distinctive spirocyclic structure. It belongs to the broader class of azaspiro compounds, which are characterized by a spiro fusion where two rings share a single carbon atom.

Basic Identifiers

ParameterValue
IUPAC Name4-benzyl-7-oxa-4-azaspiro[2.5]octane
CAS Registry Number218594-11-7
MDL NumberMFCD22690545
PubChem CID22342692
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol

The compound is characterized by a benzyl group attached to a nitrogen atom within a heterocyclic ring system containing both nitrogen and oxygen atoms . The core structure features a spirocyclic system where a cyclopropane ring and a morpholine-like ring share a spiro carbon atom.

Structural Representation

The compound's structure can be represented using various notations:

Notation TypeRepresentation
SMILESC1CC12COCCN2CC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2
InChIKeyFQCMCXAXQIYZGQ-UHFFFAOYSA-N

The spirocyclic system includes a cyclopropane ring fused to a six-membered morpholine-type ring containing both a nitrogen atom (at position 4) and an oxygen atom (at position 7) . The nitrogen atom is further functionalized with a benzyl group, which consists of a methylene linker connected to a phenyl ring.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-benzyl-7-oxa-4-azaspiro[2.5]octane are important for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Physical StateSolid (inferred)-
LogP1.98930
Polar Surface Area (PSA)12.47000
Typical Purity (Commercial)95-97%

Chemical Properties

While detailed experimental chemical property data is limited in the available literature, several properties can be inferred from its structure:

  • The tertiary amine group (N-benzyl) is expected to exhibit basic properties

  • The ether linkage provides potential for hydrogen bonding as an acceptor

  • The spirocyclic system likely confers conformational rigidity

  • The benzyl group contributes to lipophilicity and potential π-π interactions

The compound possesses a unique three-dimensional structure due to its spirocyclic nature, which may influence its reactivity and binding properties in various applications.

Synthesis Methods

Related Synthetic Approaches

Insights can be gained from the synthesis of related compounds:

  • The patent CN119101009A describes the preparation of 4-oxa-7-azaspiro[2.5]octane, which has a similar spirocyclic framework but with reversed positions of the nitrogen and oxygen atoms . Key steps in this synthesis include:

    • Benzylation reactions using benzyl bromide

    • Reduction reactions using hydrogen with Pd/C catalyst

    • Ring formation reactions to establish the spirocyclic system

  • The synthesis of 2-azaspiro[3.4]octane described in RSC Publishing involves annulation strategies that could be adapted for similar spirocyclic systems . This approach includes:

    • Annulation of the cyclopentane ring

    • Annulation of the four-membered ring

    • Use of readily available starting materials with conventional chemical transformations

  • For the parent compound 7-oxa-4-azaspiro[2.5]octane (without the benzyl group), synthetic approaches would likely involve initial formation of the spirocyclic system followed by N-benzylation .

Related Compounds and Structural Analogs

Understanding structural analogs can provide valuable context for the properties and potential applications of 4-benzyl-7-oxa-4-azaspiro[2.5]octane.

Key Structural Analogs

CompoundCAS NumberRelationship to Target Compound
7-Oxa-4-azaspiro[2.5]octane126616-59-9Parent compound (lacking benzyl group)
4-Oxa-7-azaspiro[2.5]octane-Positional isomer (oxygen and nitrogen positions swapped)
6-Benzyl-1-oxa-6-azaspiro[2.5]octane19867-34-6Positional isomer (different numbering system)
4,7-Diazaspiro[2.5]octane-Analog with nitrogen instead of oxygen

Structural Comparison

The spirocyclic framework is a common feature among these compounds, providing conformational rigidity that can be advantageous in various applications, particularly in medicinal chemistry where precise spatial arrangements of functional groups are often critical for biological activity.

The presence or absence of the benzyl group significantly affects the lipophilicity and hydrogen bonding potential of these compounds. The benzyl group in 4-benzyl-7-oxa-4-azaspiro[2.5]octane increases lipophilicity and provides additional opportunities for π-π interactions with aromatic systems, which could be relevant for receptor binding in biological systems .

Hazard StatementClassificationRelevance
H302Harmful if swallowed [Warning Acute toxicity, oral]Likely applicable
H312Harmful in contact with skin [Warning Acute toxicity, dermal]Likely applicable
H315Causes skin irritation [Warning Skin corrosion/irritation]Potentially applicable
H335May cause respiratory irritation [Warning Specific target organ toxicity]Potentially applicable

These hazards are based on data for the related compound and should be considered as potential risks until specific data for 4-benzyl-7-oxa-4-azaspiro[2.5]octane becomes available .

Recommended Precautions

Based on the hazard information for related compounds, the following precautions are recommended:

  • Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection

  • Avoid dust formation and inhalation

  • Ensure adequate ventilation in the workspace

  • Avoid contact with skin, eyes, and clothing

  • Wash thoroughly after handling

SupplierCatalog IDPurityReference
Advanced ChemBlocksQ5470297%
BLD Pharma-Not specified
LookChem-95-97%

The compound is typically available for research purposes, with purities generally ranging from 95% to 97%.

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